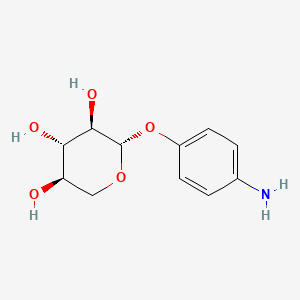

![molecular formula C24H37NO16 B8194640 Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)](/img/structure/B8194640.png)

Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

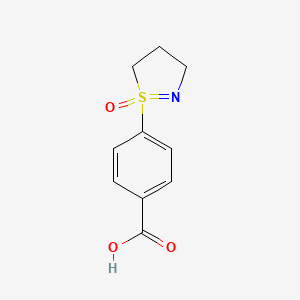

Description

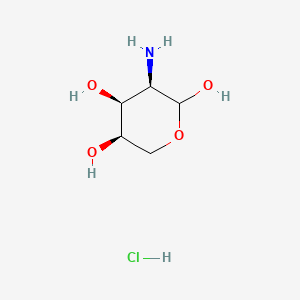

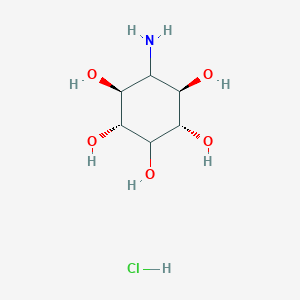

The compound “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” is a complex glycan structure. Glycans are important polysaccharides found on cellular surfaces, often bound to glycoproteins and glycolipids. They play crucial roles in protein folding, cell-cell interactions, and other extracellular processes. Changes in glycan structures can influence the course of various diseases, such as infections or cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

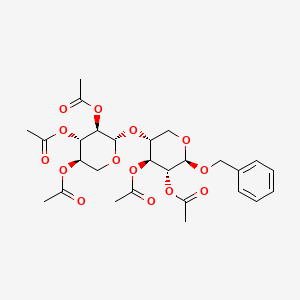

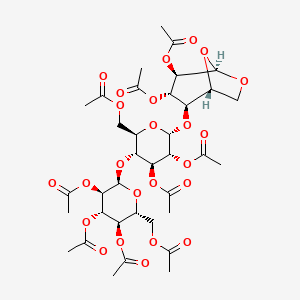

The synthesis of “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” involves the stepwise addition of monosaccharides using glycosyltransferases. The process typically starts with the assembly of a lipid-linked oligosaccharide precursor on the endoplasmic reticulum membrane. The addition of mannose residues is catalyzed by specific mannosyltransferases, such as Alg2, which adds both an alpha-1,3- and alpha-1,6-mannose onto the core structure .

Industrial Production Methods

Industrial production of such complex glycans often involves the use of recombinant DNA technology to express the necessary glycosyltransferases in microbial or mammalian cell systems. These systems can be optimized for large-scale production through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar residues.

Reduction: This reaction can reduce the aldehyde or ketone groups present in the structure.

Substitution: This reaction can involve the replacement of specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the glycan structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield sugar alcohols.

Scientific Research Applications

“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” has several scientific research applications:

Chemistry: It is used in the study of glycan structures and their interactions with proteins.

Biology: It plays a role in understanding cell-cell interactions and signaling pathways.

Medicine: It is investigated for its potential in cancer research, particularly in understanding how changes in glycan structures can influence tumor progression.

Industry: It is used in the development of glycan-based therapeutics and diagnostics

Mechanism of Action

The mechanism by which “Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” exerts its effects involves its interaction with specific proteins, such as lectins. These interactions can modulate various cellular processes, including immune responses and cell signaling pathways. The molecular targets include glycan-binding proteins that recognize specific glycan structures .

Comparison with Similar Compounds

Similar Compounds

Man(a1-4)Man(a1-4)Man(a1-4)Man: A simple chain of four mannopyranose monosaccharides connected with alpha-1,4-glycosidic bonds.

Man(a1-2)Man(a1-2)Man(a1-3)[Man(a1-2)Man(a1-3)[Man(a1-2)Man(a1-6)]Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc: A branched N-glycan derivative consisting of nine D-mannosyl residues and two N-acetylglucosamine residues.

Uniqueness

“Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)” is unique due to its specific branching pattern and the presence of a talose residue, which is less common in glycans. This unique structure can result in distinct biological activities and interactions compared to other similar compounds.

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO16/c25-8-1-3-9(4-2-8)37-24-20(35)21(41-23-19(34)17(32)14(29)11(6-27)39-23)15(30)12(40-24)7-36-22-18(33)16(31)13(28)10(5-26)38-22/h1-4,10-24,26-35H,5-7,25H2/t10-,11-,12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZFWBHGVXXCSS-RSWCXKNMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO16 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dispiro[2.0.2.1(3)]heptan-7-ylmethanol](/img/structure/B8194608.png)